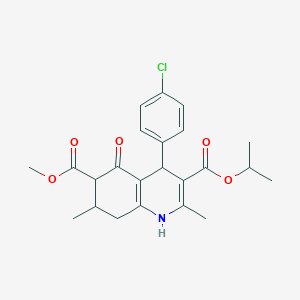![molecular formula C16H18N2O3S B4135689 N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide](/img/structure/B4135689.png)
N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide
Vue d'ensemble
Description
N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to bind to specific proteins and enzymes, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide is based on its ability to bind to specific proteins and enzymes. This compound contains a carbonyl group that can form hydrogen bonds with amino acid residues in proteins. Additionally, the thioamide group in N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide can form covalent bonds with cysteine residues in proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide are dependent on the specific proteins and enzymes that it binds to. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Additionally, N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide in lab experiments is its ability to selectively bind to specific proteins and enzymes. This allows researchers to study the functions and interactions of these proteins in more detail. However, one of the main limitations of using this compound is its potential toxicity. N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide has been shown to be toxic to some cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide. One potential direction is to study its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to better understand the specific proteins and enzymes that N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide binds to and their functions within biological systems. Finally, there is a need for more research on the potential toxicity of this compound and its effects on different cell types.
Applications De Recherche Scientifique
N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of proteomics. Proteomics is the study of proteins and their interactions within biological systems. N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide can be used to selectively bind to specific proteins and enzymes, allowing researchers to study their functions and interactions.
Propriétés
IUPAC Name |
N-[(2-oxochromen-6-yl)carbamothioyl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-3-4-5-14(19)18-16(22)17-12-7-8-13-11(10-12)6-9-15(20)21-13/h6-10H,2-5H2,1H3,(H2,17,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFSPOAAHIAUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135614.png)

![2-[(4-allyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4135631.png)
![N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,5-dichloro-2-methoxybenzamide](/img/structure/B4135637.png)



![methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4135667.png)

![7-bromo-2-(2-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135676.png)

![(3S*)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B4135681.png)

![4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4135695.png)